

The Peroxisomal Role of 3-Oxo-OPC6-CoA: A Lynchpin in Jasmonate Signaling

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the function of 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoyl-CoA (**3-Oxo-OPC6-CoA**) within plant peroxisomes. As a key intermediate in the biosynthesis of jasmonic acid (JA), a critical phytohormone in plant development and defense, understanding the intricacies of its formation and subsequent metabolism is paramount. This document details the enzymatic steps leading to and from **3-Oxo-OPC6-CoA**, presents available quantitative data, outlines relevant experimental protocols, and visualizes the associated biochemical pathways. This guide is intended to serve as a valuable resource for researchers in plant biology, biochemistry, and professionals engaged in the development of agrochemicals and pharmaceuticals targeting plant signaling pathways.

Introduction: The Central Role of Jasmonic Acid

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules that regulate a wide array of physiological processes in plants. These include growth and development, reproduction, and responses to a variety of biotic and abiotic stresses, such as insect herbivory and pathogen attack.[1][2][3][4] The biosynthesis of JA is a spatially separated process, initiating in the chloroplast and concluding in the peroxisome.[1][3] The peroxisomal steps involve a fatty acid β -oxidation pathway, a metabolic process that sequentially shortens a fatty acid acyl chain. It is within this peroxisomal pathway that **3-Oxo-OPC6-CoA** emerges as a crucial, albeit transient, intermediate.



The Biosynthetic Pathway of Jasmonic Acid: A Peroxisomal Perspective

The journey to jasmonic acid begins with the conversion of α -linolenic acid in the chloroplast to 12-oxo-phytodienoic acid (OPDA) and dinor-OPDA (dnOPDA).[5][6] These precursors are then transported into the peroxisome, where the final steps of JA synthesis occur.[3][5] The pathway involving **3-Oxo-OPC6-CoA** originates from dnOPDA.

Formation of 3-Oxo-OPC6: The Role of 12-oxophytodienoate Reductase 3 (OPR3)

The first committed step in the peroxisomal conversion of dnOPDA is its reduction to 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoic acid (OPC-6:0). This reaction is catalyzed by 12-oxophytodienoate reductase 3 (OPR3), a key enzyme in the jasmonate biosynthetic pathway. [1][3][7] OPR3 is the specific isozyme responsible for reducing the cyclopentenone ring of both OPDA and dnOPDA.[8][9]

Activation to 3-Oxo-OPC6-CoA: The Unidentified Acyl-CoA Ligase

Before entering the β-oxidation cycle, OPC-6:0 must be activated to its coenzyme A (CoA) thioester, **3-Oxo-OPC6-CoA**. This activation is an ATP-dependent process catalyzed by an acyl-CoA ligase. While the ligase responsible for activating the C8 analogue, OPC-8:0 (OPC-8:0 CoA Ligase1 or OPCL1), has been identified, the specific enzyme that activates OPC-6:0 remains unknown.[6][7][10]

The Two-Step Peroxisomal β -Oxidation of 3-Oxo-OPC6-CoA

Once activated, **3-Oxo-OPC6-CoA** undergoes two successive rounds of β -oxidation to yield jasmonoyl-CoA. Each round of β -oxidation consists of four enzymatic reactions catalyzed by three core enzymes: Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP), and 3-ketoacyl-CoA Thiolase (KAT).[2][6][11]

First Round of β-Oxidation:



- Acyl-CoA Oxidase (ACX): ACX introduces a double bond between the α and β carbons of the hexanoyl side chain of **3-Oxo-OPC6-CoA**, forming 3-oxo-2-(2'(Z)-pentenyl)cyclopentane-1-(E)-hex-2-enoyl-CoA.
- Multifunctional Protein (MFP): MFP possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It first hydrates the double bond to yield 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-(3-hydroxyhexanoyl)-CoA, and then oxidizes the hydroxyl group to a keto group, producing 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-(3-oxohexanoyl)-CoA.
- 3-ketoacyl-CoA Thiolase (KAT): KAT catalyzes the thiolytic cleavage of the Cα-Cβ bond, releasing acetyl-CoA and a two-carbon shorter intermediate, 3-oxo-2-(2'(Z)-pentenyl)cyclopentane-1-butanoyl-CoA (3-Oxo-OPC4-CoA).
- Second Round of β-Oxidation:
 - Acyl-CoA Oxidase (ACX): ACX acts on 3-Oxo-OPC4-CoA to introduce a double bond, forming 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-(E)-but-2-enoyl-CoA.
 - Multifunctional Protein (MFP): MFP hydrates and then oxidizes the butenoyl side chain to yield 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-(3-oxobutanoyl)-CoA.
 - 3-ketoacyl-CoA Thiolase (KAT): KAT cleaves this intermediate to release another molecule of acetyl-CoA and the final product, jasmonoyl-CoA.

Finally, a thioesterase is presumed to hydrolyze jasmonoyl-CoA to release free jasmonic acid. [12]

Quantitative Data

Quantitative kinetic data for the enzymes specifically involved in the metabolism of **3-Oxo-OPC6-CoA** and its direct precursors are limited in the available literature. The following tables summarize the known kinetic parameters for OPR3 with its primary substrate, OPDA, and general information about the β -oxidation enzymes implicated in jasmonate biosynthesis.

Table 1: Kinetic Parameters of Arabidopsis thaliana 12-oxophytodienoate Reductase 3 (OPR3)



Substrate	Km (μM)	Vmax (nkat/mg protein)	Source
(9S,13S)-12- oxophytodienoic acid (OPDA)	35	53.7	[8][9]
dinor-OPDA (dnOPDA)	Not Reported	Not Reported	

Note: While OPR3 is known to reduce dnOPDA, specific kinetic parameters for this reaction are not readily available in the literature.

Table 2: Peroxisomal β-Oxidation Enzymes Involved in Jasmonic Acid Biosynthesis

Enzyme	Gene (in Arabidopsis)	Substrate(s) in JA Pathway	Notes	Source
Acyl-CoA Oxidase	ACX1, ACX5	OPC-8:0-CoA, OPC-6:0-CoA, OPC-4:0-CoA	ACX1 and ACX5 show redundancy.	[11][13]
Multifunctional Protein	AIM1	Intermediates of β-oxidation	AIM1 is essential for wound- induced JA formation.	[14]
3-ketoacyl-CoA Thiolase	KAT2	3-0x0-OPC8- CoA, 3-0x0- OPC6-CoA, 3- 0x0-OPC4-CoA	KAT2 is the primary thiolase in JA biosynthesis.	[13]

Experimental Protocols

This section outlines generalized methodologies for key experiments cited in the study of jasmonate biosynthesis. These protocols can be adapted for the specific investigation of **3-Oxo-OPC6-CoA** and its related enzymes.



Assay for 12-oxophytodienoate Reductase (OPR) Activity

This spectrophotometric assay measures the activity of OPR by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[15]

Materials:

- Potassium phosphate buffer (50 mM, pH 8.0)
- NADPH solution (150 μM in buffer)
- Substrate solution (dnOPDA or OPDA in a suitable solvent)
- Purified recombinant OPR3 enzyme (~1 μM)

Procedure:

- In a quartz cuvette, prepare a reaction mixture containing potassium phosphate buffer and NADPH.
- Establish a baseline reading at 340 nm using a spectrophotometer.
- Add the substrate (dnOPDA or OPDA) to the cuvette and mix.
- Initiate the reaction by adding the purified OPR3 enzyme.
- Monitor the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is proportional to the OPR3 activity.

Assay for Acyl-CoA Oxidase (ACX) Activity

ACX activity can be determined using a fluorometric assay that measures the production of hydrogen peroxide (H_2O_2), a byproduct of the ACX reaction.[16]

Materials:

Reaction buffer (e.g., Tris-HCl, pH 8.0)



- Substrate solution (e.g., OPC-6:0-CoA)
- Horseradish peroxidase (HRP)
- A suitable fluorogenic peroxidase substrate (e.g., Amplex Red)
- Plant protein extract or purified ACX enzyme

Procedure:

- Prepare a reaction mixture containing the reaction buffer, HRP, and the fluorogenic substrate.
- Add the plant protein extract or purified ACX enzyme to the mixture.
- Initiate the reaction by adding the acyl-CoA substrate.
- Incubate the reaction at a controlled temperature.
- Measure the fluorescence at the appropriate excitation and emission wavelengths. The
 increase in fluorescence is proportional to the amount of H₂O₂ produced and thus to the ACX
 activity.

Assay for 3-ketoacyl-CoA Thiolase (KAT) Activity

The activity of KAT can be measured spectrophotometrically by monitoring the thiolytic cleavage of a model substrate like acetoacetyl-CoA in the presence of Coenzyme A. The formation of the thiol group can be detected using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product with an absorbance maximum at 412 nm. A more direct method monitors the cleavage of the 3-ketoacyl-CoA substrate by observing the decrease in absorbance at a wavelength specific to the enolate form of the substrate.[2]

Materials:

- Tris-HCl buffer (e.g., 35 mM, pH 8.5) containing NaCl (e.g., 100 mM)
- Coenzyme A (CoA) solution (e.g., 100 μM)



- Substrate solution (e.g., acetoacetyl-CoA as a model, or 3-oxo-OPC4-CoA) (e.g., 50 μM)
- Purified KAT enzyme or plant protein extract

Procedure (monitoring substrate cleavage):

- Prepare a reaction mixture containing the buffer and CoA.
- Add the 3-ketoacyl-CoA substrate and measure the initial absorbance at a wavelength where the enolate form of the substrate absorbs (e.g., around 300-310 nm).
- Initiate the reaction by adding the KAT enzyme.
- Monitor the decrease in absorbance over time. The rate of decrease is proportional to the KAT activity.

Quantification of Jasmonate Pathway Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of jasmonates and their precursors from plant tissues.[13] [17]

General Workflow:

- Sample Preparation:
 - Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.
 - Extract the metabolites using a suitable solvent system (e.g., methanol/water/formic acid).
 - Include deuterated internal standards for accurate quantification.
 - Perform solid-phase extraction (SPE) to clean up and concentrate the analytes.
- LC Separation:



- Separate the extracted metabolites using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
- MS/MS Detection:
 - Use an electrospray ionization (ESI) source, typically in negative ion mode for acidic compounds.
 - Perform Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the precursor ion (the molecular weight of the analyte of interest) and a specific product ion generated by its fragmentation.

Visualizations of Pathways and Workflows Signaling Pathways

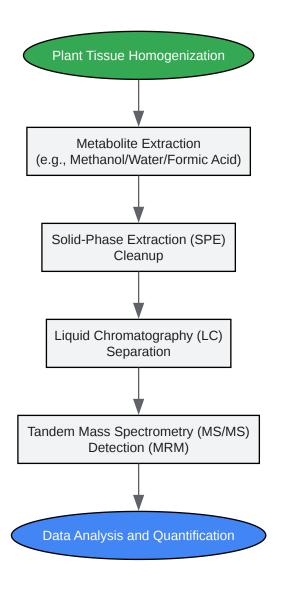


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Peroxisomal biosynthesis of jasmonic acid from dinor-OPDA.

Experimental Workflows





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General workflow for LC-MS/MS quantification of jasmonates.

Regulation and Interactions

The regulation of the peroxisomal steps of JA biosynthesis is complex and involves transcriptional control of the biosynthetic genes, many of which are themselves jasmonate-inducible, creating a positive feedback loop.[3] The subcellular localization of the enzymes within the peroxisome suggests the potential for substrate channeling, where intermediates are passed directly from one enzyme to the next in a metabolic complex. Co-immunoprecipitation studies have suggested an interaction between KAT and MFP, which would facilitate efficient metabolic flux through the β -oxidation pathway.[2]



Conclusion and Future Directions

3-Oxo-OPC6-CoA is a pivotal intermediate in the peroxisomal biosynthesis of jasmonic acid from dnOPDA. While the overall pathway is understood, significant knowledge gaps remain, particularly concerning the identity of the acyl-CoA ligase that activates OPC-6:0 and the specific kinetic parameters of the β -oxidation enzymes for the C6-cyclopentanone substrates. Future research should focus on the biochemical characterization of these enzymes to provide a more complete quantitative understanding of this vital signaling pathway. The development of specific inhibitors for these enzymes could provide valuable tools for both basic research and the development of novel plant growth regulators and defense modulators. The detailed protocols and pathway visualizations provided in this guide offer a solid foundation for pursuing these research avenues.

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